molecular formula C9H10ClF3N2 B1402974 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride CAS No. 1356110-30-9

6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride

Cat. No.: B1402974
CAS No.: 1356110-30-9
M. Wt: 238.64 g/mol
InChI Key: HJTJUNSLWSXWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of the compound.


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Green Synthesis and Antibacterial Activity

The compound's derivatives were synthesized through a simple and highly efficient procedure, resulting in good yields and high purity. These derivatives showed significant antibacterial activity, indicating potential for developing new antibacterial agents (Mogilaiah, Rao, & Rao, 2015).

Asymmetric Hydrogenation

A groundbreaking method for the asymmetric hydrogenation of derivatives was developed, producing optically pure compounds with up to 99% ee. This method supports the scalable synthesis of these derivatives, which serve as rigid chelating diamine ligands for asymmetric synthesis, highlighting a significant advance in the field of synthetic chemistry (Zhang, Chen, He, & Fan, 2015).

Structural Analysis and Interactions

The structural analysis of 2,6,8-trisubstituted derivatives revealed their planarity and existence as dimers through intermolecular C-H...N hydrogen bonds. This study provided insights into the potential for π-π interactions, offering a foundation for understanding molecular interactions in crystalline states (Fun, Sivakumar, Chua, Ooi, Anwair, Gan, & Jackson, 1996).

Synthesis of Chiral Derivatives

An efficient method was developed for the synthesis of CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives. This method utilizes cyclobutene ring-opening followed by heterocyclization, demonstrating an innovative approach to accessing novel structures (Mailyan, Peregudov, Dixneuf, Bruneau, & Osipov, 2012).

Novel Synthetic Pathways

Innovative synthetic pathways for obtaining halo-containing derivatives have been established, showcasing the versatility of the 1,8-naphthyridine core in drug discovery. The integration of a trifluoromethyl group into heterocycles to modulate properties highlights the strategic significance of this compound in medicinal chemistry (Andrighetto, Bonacorso, Stefanello, Martins, & Zanatta, 2013).

Properties

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-4-3-6-7(14-8)2-1-5-13-6;/h3-4,13H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTJUNSLWSXWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C(F)(F)F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745141
Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-30-9
Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Reactant of Route 2
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Reactant of Route 3
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Reactant of Route 4
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Reactant of Route 5
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Reactant of Route 6
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.